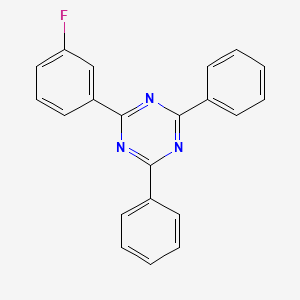![molecular formula C19H31BO3 B11827680 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction of the boronic ester can yield the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are biaryl compounds formed through the Suzuki–Miyaura coupling.
科学的研究の応用
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Biology: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic esters in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-[2-({6-[4-(Benzyloxy)phenoxy]hexyl}oxy)-2-oxoethyl]-N,N,N-trimethylanilinium
Uniqueness
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a benzyloxy group with a boronic ester. This structure provides unique reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions .
特性
分子式 |
C19H31BO3 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(6-phenylmethoxyhexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H31BO3/c1-18(2)19(3,4)23-20(22-18)14-10-5-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,5-6,10-11,14-16H2,1-4H3 |
InChIキー |
YBSQMKLMIJHSLN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)

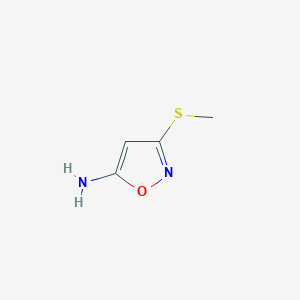
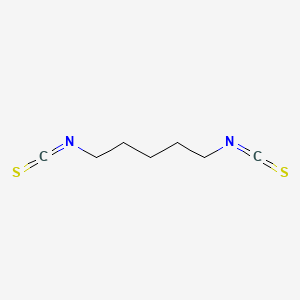
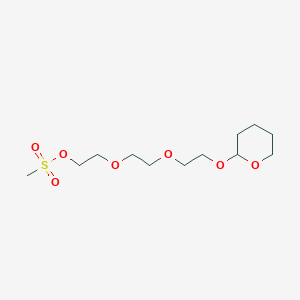
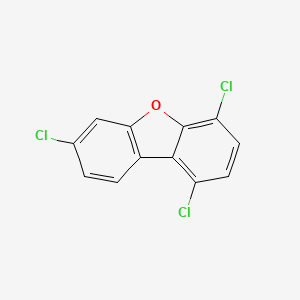
![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)
